1,4,5,6-TETRAHYDROPYRIMIDIN-2-YLTHIOUREA
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Overview
Description
1,4,5,6-Tetrahydropyrimidin-2-ylthiourea is a heterocyclic compound that contains both a pyrimidine ring and a thiourea group. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,6-Tetrahydropyrimidin-2-ylthiourea can be synthesized through several methods:
Condensation Reactions: One common method involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles.
Selective Reduction: Another approach is the selective reduction of pyrimidines.
Ring Expansion Chemistry: This method involves the ring expansion of cyclopropanes, aziridines, and azetidines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydropyrimidin-2-ylthiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
1,4,5,6-Tetrahydropyrimidin-2-ylthiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,5,6-tetrahydropyrimidin-2-ylthiourea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydropyrimidine: Similar structure but lacks the thiourea group.
Thiourea: Contains the thiourea group but lacks the pyrimidine ring.
2-Amino-1,4,5,6-tetrahydropyrimidine: Similar structure with an amino group instead of the thiourea group.
Uniqueness
1,4,5,6-Tetrahydropyrimidin-2-ylthiourea is unique due to the presence of both the pyrimidine ring and the thiourea group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c6-4(10)9-5-7-2-1-3-8-5/h1-3H2,(H4,6,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXBOCGVCICQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531370 |
Source
|
Record name | N-(1,4,5,6-Tetrahydropyrimidin-2-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88964-74-3 |
Source
|
Record name | N-(1,4,5,6-Tetrahydropyrimidin-2-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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